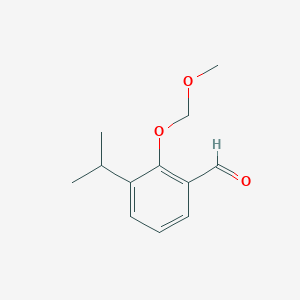











|
REACTION_CXSMILES
|
C([Li])CCC.[CH:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][O:17][CH3:18])([CH3:8])[CH3:7].CN(C)CCN(C)C.[Cl-].[NH4+].CN(C)[CH:31]=[O:32]>C1COCC1.CCCCCC>[CH:6]([C:9]1[C:10]([O:15][CH2:16][O:17][CH3:18])=[C:11]([CH:12]=[CH:13][CH:14]=1)[CH:31]=[O:32])([CH3:8])[CH3:7] |f:3.4|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OCOC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
15.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
again cooled to −78° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was slowly heated to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride solution in that order and then dried
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the drying agent
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C(=C(C=O)C=CC1)OCOC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.9 g | |
| YIELD: PERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |